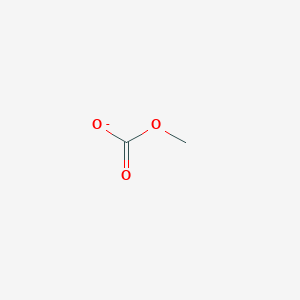
Methylcarbonate
Cat. No. B8334205
M. Wt: 75.04 g/mol
InChI Key: CXHHBNMLPJOKQD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06610882B2
Procedure details


The reaction is carried out according to J. Med. Chem., 1970, 650. A suspension of 6.75 g of sodium hydride at 80% in oil and 45 g of methyl carbonate in 120 ml of benzene are mixed together. 11.9 g of 1-indanone dissolved in 100 ml of benzene are added, at 60° C., over 1 and a half hours and the mixture is then refluxed. After 1 hour, the benzene is distilled off. Xylene is added and the mixture is again refluxed. After 1 hour, it is cooled, 30 ml of AcOH are added and the resulting mixture is poured onto 200 ml of a water/ice mixture containing 30 ml of 1N HCl. The insoluble material is removed by filtration and the filtrate is extracted with Et2O. The extracts are washed with water, with saturated NaHCO3 solution, with water, with saturated NaCl solution and then dried over Na2SO4. The product is chromatographed on silica, eluting with EtOAc/hexane (1.3; v/v) in order to obtain 3.05 g of the expected compound,





Name
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[C:3](=[O:7])([O-])[O:4][CH3:5].[C:8]1(=[O:17])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9]1>C1C=CC=CC=1>[O:17]=[C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH:9]1[C:3]([O:4][CH3:5])=[O:7] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)([O-])=O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
11.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are mixed together
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added, at 60° C., over 1 and a half hours
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is then refluxed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the benzene is distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Xylene is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is again refluxed
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it is cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
30 ml of AcOH are added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting mixture is poured onto 200 ml of a water/ice mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 30 ml of 1N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insoluble material is removed by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate is extracted with Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracts are washed with water, with saturated NaHCO3 solution, with water, with saturated NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is chromatographed on silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with EtOAc/hexane (1.3; v/v) in order
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C(CC2=CC=CC=C12)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.05 g | |
| YIELD: CALCULATEDPERCENTYIELD | 17.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
